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Abstract

Tigapotide (also known as PCK3145) is a synthetic 15-amino-acid peptide derived from the
human Prostate Secretory Protein of 94 amino acids (PSP94). Emerging as a promising
therapeutic candidate, particularly in the context of prostate cancer, Tigapotide has
demonstrated multi-faceted anti-tumor activity. This technical guide provides a comprehensive
overview of Tigapotide, detailing its origins from PSP94, its proposed mechanisms of action,
and a summary of key preclinical and clinical findings. The guide includes structured
gquantitative data, detailed experimental protocols for relevant assays, and visualizations of the
implicated signaling pathways to support further research and development efforts in the field
of oncology.

Introduction: From PSP94 to Tigapotide

Prostate Secretory Protein of 94 amino acids (PSP94), also known as [3-microseminoprotein, is
one of the most abundant proteins found in human seminal fluid.[1] Its expression is
significantly downregulated in advanced prostate cancer, suggesting a potential role as a tumor
suppressor.[2] This observation spurred interest in the therapeutic potential of PSP94 and its
derivatives.

Tigapotide is a synthetic peptide that corresponds to amino acids 31-45 of PSP94.[3] It has
been developed to harness the anti-cancer properties of the parent protein in a more targeted
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and potent manner. Research has focused on its ability to induce apoptosis, inhibit
angiogenesis, and prevent metastasis, positioning it as a signal transduction inhibitor with a
multi-pronged approach to restricting cancer progression.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies
investigating the efficacy and pharmacokinetics of Tigapotide.

Table 1: Preclinical In Vivo Efficacy of Tigapotide in a
Rat Prostate Cancer Model

Mean Tumor Delay in Hind-
Treatment Dose ) )
Volume Limb Paralysis Reference
Group (ng/kglday) .
Reduction (%) (days)
Control 0 0 0 [3]
Tigapotide 1 Not specified Not specified [3]
] ] Dose-dependent  Dose-dependent
Tigapotide 10 [3]
decrease delay
i ) Significant o
Tigapotide 100 Significant delay [3]
decrease

Data from a study using syngeneic male Copenhagen rats inoculated with Mat Ly Lu cells
overexpressing PTHrP.[3]

Table 2: Phase | Clinical Trial of Tigapotide in Metastatic
Castrate-Resistant Prostate Cancer
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Parameter Value Reference

) ) Metastatic castrate-resistant
Patient Population
prostate cancer

) ) 7.5 mg/m? twice weekly or 15
Dosing Regimens
mg/m?2 weekly for 4 weeks

Well-tolerated with no
Safety significant adverse events

reported.

Pharmacokinetics

Elimination Half-life 0.35to 1.45 hours [4]

Efficacy

) ] Increased from 4 to 8 months
PSA Doubling Time ) )
in one patient

Declines observed in most
MMP-9 Levels , (5]
patients by week 3

Mechanism of Action and Signaling Pathways

Tigapotide exerts its anti-tumor effects through several interconnected mechanisms, primarily
by inducing apoptosis in cancer cells, inhibiting angiogenesis, and reducing metastasis.

Induction of Apoptosis

Tigapotide has been shown to promote tumor cell apoptosis.[3] While the precise molecular
cascade is still under investigation, it is hypothesized to involve the activation of caspases, key
executioners of programmed cell death. The apoptotic pathway can be initiated through either
the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on
the activation of effector caspases like caspase-3.[6]

. . Lo Caspase Cascade .
Tigapotide Pro-Apoptotic Signals (.., Caspase-3 activation) Apoptosis
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Proposed Apoptosis Induction Pathway for Tigapotide.

Anti-Angiogenesis via VEGF Signaling Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.
This process is largely driven by Vascular Endothelial Growth Factor (VEGF). Tigapotide has
been observed to interfere with VEGF signaling, thereby inhibiting the development of tumor
vasculature. The VEGF signaling pathway is initiated by the binding of VEGF to its receptor
(VEGFR), leading to receptor dimerization and autophosphorylation. This triggers a
downstream cascade involving multiple signaling proteins that ultimately promote endothelial
cell proliferation, migration, and survival.[7]

Tigapotide

VEGF

:

VEGF Receptor (VEGFR)

:

Downstream Signaling
(e.g., PLCy, PI3K/AKT, Ras/MAPK)

Angiogenesis
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Inhibition of VEGF Signaling Pathway by Tigapotide.

Anti-Metastasis through MMP-9 Inhibition

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related
mortality. Matrix metalloproteinases (MMPs), particularly MMP-9, play a crucial role in
degrading the extracellular matrix, a key step in tumor invasion and metastasis. Clinical studies
have shown that Tigapotide treatment leads to a reduction in MMP-9 levels.[5] Preclinical
evidence suggests that this inhibition may be mediated through interactions with cell surface
receptors, such as the laminin receptor.[8]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b15581151?utm_src=pdf-body-img
https://www.benchchem.com/product/b15581151?utm_src=pdf-body
https://www.benchchem.com/product/b15581151?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/jco.2006.24.18_suppl.4650
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exp!oratpry

Check Availability & Pricing

Tigapotide CEll Emines REssi; MMP-9 Secretion Metastasis
(e.g., Laminin Receptor)

¢

Prostate Cancer
Cell Culture

Subcutaneous
Implantation in Mice

Palpable Size

Randomization into
Treatment Groups

N N N N

[ Tumor Growth to

Tigapotide or

Vehicle Administration

Monitor Tumor Growth
and Body Weight

Euthanasia and
Tumor Excision

Data Analysis

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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